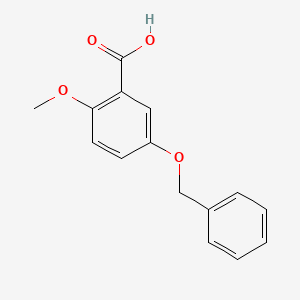
5-(Benzyloxy)-2-methoxybenzoic Acid
Descripción general
Descripción
5-(Benzyloxy)-2-methoxybenzoic Acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-methoxybenzoic Acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable benzoic acid derivative with benzyl alcohol in the presence of a base. The reaction typically occurs under reflux conditions with a suitable solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-2-methoxybenzoic Acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the methoxy group can produce hydroxylated benzoic acids .
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-2-methoxybenzoic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-2-methoxybenzoic Acid involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxybenzoic acid: Lacks the benzyloxy group, making it less hydrophobic.
4-Benzyloxy-2-methoxybenzoic acid: Similar structure but with different substitution pattern.
2-Amino-4-benzyloxy-5-methoxybenzoic acid: Contains an amino group, which can alter its reactivity and biological activity.
Uniqueness
5-(Benzyloxy)-2-methoxybenzoic Acid is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H14O4 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
2-methoxy-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H14O4/c1-18-14-8-7-12(9-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) |
Clave InChI |
UNLCCNOMAQCSGD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














